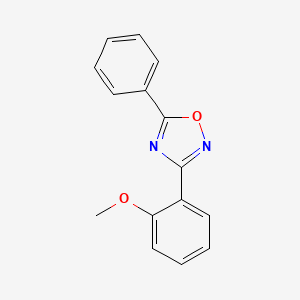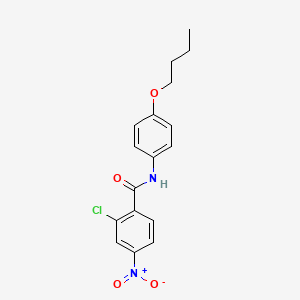
3,3'-dimethyl-N,N'-bis(4-methylbenzylidene)-4,4'-biphenyldiamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3'-dimethyl-N,N'-bis(4-methylbenzylidene)-4,4'-biphenyldiamine, commonly known as DM-BPD, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a type of organic semiconductor material that exhibits excellent electron transport properties, making it highly suitable for use in electronic devices and optoelectronics.
科学研究应用
DM-BPD has been extensively studied for its potential applications in electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). Its excellent electron transport properties make it highly suitable for use as a charge transport material in these devices, leading to improved device performance and efficiency.
作用机制
The mechanism of action of DM-BPD in electronic devices involves its ability to transport electrons efficiently between the different layers of the device. It acts as a bridge between the electron donor and acceptor materials, facilitating the transfer of electrons across the device and leading to improved device performance.
Biochemical and Physiological Effects:
DM-BPD has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it exhibits low toxicity and biocompatibility, making it a potential candidate for use in biomedical applications, such as drug delivery and biosensors.
实验室实验的优点和局限性
The advantages of using DM-BPD in lab experiments include its high purity, ease of synthesis, and excellent electron transport properties. However, its limitations include its limited solubility in common solvents, which can make it difficult to handle and process.
未来方向
There are several future directions for research on DM-BPD, including its potential applications in biomedical devices, such as biosensors and drug delivery systems. Additionally, further studies are needed to investigate its toxicity and biocompatibility in more detail, as well as its potential for use in other electronic devices, such as memory devices and sensors.
In conclusion, DM-BPD is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its excellent electron transport properties make it highly suitable for use in electronic devices, such as OLEDs, OFETs, and OSCs. Further research is needed to investigate its potential applications in biomedical devices and other electronic devices, as well as its toxicity and biocompatibility.
合成方法
DM-BPD can be synthesized through a simple and efficient method that involves the reaction of 4-methylbenzaldehyde and 3,3'-dimethylbenzidine in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place under mild conditions and yields a high purity product that can be easily purified through recrystallization.
属性
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(4-methylphenyl)methylideneamino]phenyl]phenyl]-1-(4-methylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2/c1-21-5-9-25(10-6-21)19-31-29-15-13-27(17-23(29)3)28-14-16-30(24(4)18-28)32-20-26-11-7-22(2)8-12-26/h5-20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSUZJDVVCAVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=CC=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-dimethyl-N,N'-bis[(E)-(4-methylphenyl)methylidene]biphenyl-4,4'-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4927299.png)
![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)
![2-({1-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4927301.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4927318.png)
![1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927323.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4927328.png)

![4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4927344.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4927350.png)
![5-[(4-biphenylylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4927352.png)
![1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4927353.png)
![2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene](/img/structure/B4927360.png)
![1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4927368.png)